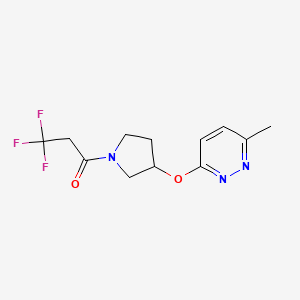

3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one

説明

3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a fluorinated pyrrolidinone derivative characterized by a trifluoromethyl group attached to a propan-1-one backbone and a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy moiety. This compound’s structural complexity confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors where fluorinated groups enhance binding affinity or metabolic stability .

特性

IUPAC Name |

3,3,3-trifluoro-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-8-2-3-10(17-16-8)20-9-4-5-18(7-9)11(19)6-12(13,14)15/h2-3,9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWFDQMASLHWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound often starts with the preparation of 6-methylpyridazin-3-ol. This intermediate undergoes etherification with 3-bromopyrrolidine to form the pyrrolidine derivative. Following this, the key trifluoromethyl ketone functionality is introduced via a reaction involving a trifluoroacetylation agent, such as trifluoroacetic anhydride, under controlled conditions. Temperature and solvent choice play critical roles in ensuring the efficiency of each step.

Industrial Production Methods: Industrial production scales up these methods, often utilizing continuous flow chemistry to enhance efficiency and yield. Optimization of reaction conditions, like temperature, pressure, and reactant concentration, is crucial to achieving high purity and yield. Catalysts may also be employed to accelerate specific reaction steps.

化学反応の分析

Types of Reactions: 3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo several types of chemical reactions, including:

Oxidation: Typically, oxidation of this compound involves the pyrrolidine ring or the methyl group attached to the pyridazinyl moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with reagents like thiols or amines.

Common Reagents and Conditions: Standard reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases for substitution reactions. Conditions typically involve solvents such as dichloromethane, methanol, or acetonitrile, with reactions conducted at varying temperatures based on the desired transformation.

Major Products: Depending on the reaction, the major products may include alcohols (from reduction), sulfoxides or sulfones (from substitution with thiols), and oxidized derivatives involving the pyrrolidine or pyridazinyl moiety.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic pathways.

Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding. Researchers use it to investigate the interactions of fluorinated compounds with biological targets.

Medicine: Pharmaceutical research leverages this compound for drug development, particularly focusing on its potential as an anti-inflammatory or anti-cancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for new drug discovery.

Industry: In industry, this compound may be used in the development of agrochemicals or advanced materials, owing to its stability and unique reactivity profile.

作用機序

The compound exerts its effects through its interactions with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzyme active sites or receptor binding pockets. The pyrrolidine moiety contributes to its overall stability and bioavailability. These interactions often involve hydrogen bonding, van der Waals forces, and electrostatic interactions. Pathways influenced by this compound include enzyme inhibition pathways and signal transduction pathways in cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The compound shares a pyrrolidin-1-yl-propan-1-one core with several analogs, but substituent variations significantly alter its properties. Key comparisons include:

Functional Group Analysis

- Trifluoromethyl Group: The CF₃ group in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs like 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, enhancing membrane permeability .

- Pyridazine vs.

- Pyrrolidine Substitution : The 3-oxy linkage in the pyrrolidine ring introduces conformational flexibility, contrasting with rigid analogs like benzodioxin derivatives .

生物活性

3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group and a pyrrolidine moiety linked to a pyridazine derivative. This unique configuration is hypothesized to influence its biological activity significantly.

Chemical Formula

- Molecular Formula: C15H17F3N2O2

- Molecular Weight: 320.31 g/mol

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that 3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one exhibits antimicrobial properties against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests a potential application in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Caspase activation |

| HeLa | 8.2 | ROS generation |

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The study reported significant tumor reduction compared to control groups, highlighting its potential therapeutic efficacy.

Study Details

- Model: C57BL/6 mice with implanted tumors.

- Dosage: Administered at 20 mg/kg body weight.

- Duration: Treatment lasted for four weeks.

Results:

Tumor volume decreased by approximately 50% compared to untreated controls, suggesting strong antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。